Desfuroylceftiofur Exhibits 4- to 8-Fold Lower In Vitro Potency Against Staphylococci Compared to Ceftiofur
Against staphylococci, desfuroylceftiofur (DXNL) is significantly less potent than its parent compound, ceftiofur (XNL) [1]. While both compounds are highly active, this difference has implications for susceptibility testing and breakpoint determination.
| Evidence Dimension | In vitro antimicrobial activity (MIC90) |
|---|---|
| Target Compound Data | MIC90 = 4.0-8.0 µg/mL |
| Comparator Or Baseline | Ceftiofur (XNL): MIC90 = 1.0 µg/mL |
| Quantified Difference | 4- to 8-fold higher MIC90 (lower potency) |
| Conditions | Agar dilution against 539 veterinary isolates of staphylococci. |
Why This Matters
This data is critical for researchers developing and validating antimicrobial susceptibility tests for staphylococci, as using a ceftiofur standard would underestimate the MIC for the active metabolite and misclassify isolates.
- [1] Salmon, S. A., et al. (1996). In vitro activity of ceftiofur and its primary metabolite, desfuroylceftiofur, against organisms of veterinary importance. Journal of Veterinary Diagnostic Investigation, 8(3), 332-336. View Source
